3,5-Dibromo-4-(bromomethyl)pyridine
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Overview
Description
3,5-Dibromo-4-(bromomethyl)pyridine is a chemical compound with the molecular formula C6H4Br3N and a molecular weight of 329.81 g/mol . It is a pyridine derivative, where the pyridine ring is substituted with bromine atoms at the 3 and 5 positions, and a bromomethyl group at the 4 position. This compound is primarily used in research and development, particularly in pharmaceutical testing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-(bromomethyl)pyridine typically involves the bromination of 4-methylpyridine. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide . The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
For large-scale industrial production, the synthesis may involve more efficient and environmentally friendly methods. One such method includes the use of methyl 5-methylnicotinate as the starting material, which undergoes bromination to yield the desired product . This method is suitable for large-scale production due to its higher yield and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-4-(bromomethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form debrominated products.
Common Reagents and Conditions
Lithium Diisopropylamide (LDA): Used for lithiation reactions, followed by reaction with electrophiles.
Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Major Products Formed
Substituted Pyridines: Formed through substitution reactions with various nucleophiles.
Coupled Products: Formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
3,5-Dibromo-4-(bromomethyl)pyridine is widely used in scientific research due to its versatility in chemical reactions. Some of its applications include:
Pharmaceutical Testing: Used as a reference standard in pharmaceutical research.
Organic Synthesis: Employed in the synthesis of complex organic molecules, including potential drug candidates.
Material Science: Used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-(bromomethyl)pyridine involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms. These atoms can undergo substitution or coupling reactions, leading to the formation of new chemical bonds . The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromopyridine: Similar structure but with bromine atoms at the 2 and 6 positions.
2,5-Dibromopyridine: Bromine atoms at the 2 and 5 positions.
2,6-Bis(bromomethyl)pyridine: Contains two bromomethyl groups at the 2 and 6 positions.
Uniqueness
3,5-Dibromo-4-(bromomethyl)pyridine is unique due to the specific positioning of the bromine atoms and the bromomethyl group, which allows for selective reactions and the formation of specific products. This makes it a valuable compound in research and development, particularly in the synthesis of complex organic molecules.
Properties
IUPAC Name |
3,5-dibromo-4-(bromomethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br3N/c7-1-4-5(8)2-10-3-6(4)9/h2-3H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNNUPPCMJANMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)CBr)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.81 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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